molecular formula C16H12FN3O2 B4236498 3-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

3-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

Cat. No. B4236498
M. Wt: 297.28 g/mol
InChI Key: FPKOWOQRPCWKAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide, also known as FPOP, is a chemical compound that has been studied extensively in scientific research. FPOP is a derivative of benzamide, which is a class of organic compounds that have a benzene ring attached to an amide functional group. The introduction of a fluorine atom and an oxadiazole ring in FPOP has led to its unique properties and potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide involves the introduction of a fluorine atom near the target amino acid residues in proteins. This fluorine atom can react with various amino acid residues, including tyrosine, cysteine, and methionine, to form stable adducts. The formation of these adducts can provide information about the accessibility and reactivity of the amino acid residues in the protein.
Biochemical and Physiological Effects:
3-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has been shown to have minimal biochemical and physiological effects on proteins and cells, making it a suitable labeling reagent for studying protein structure and function. 3-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has also been shown to be stable under various conditions, including pH and temperature changes, which further enhances its utility in scientific research.

Advantages and Limitations for Lab Experiments

One of the primary advantages of 3-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is its ability to modify specific amino acid residues in proteins, which allows for targeted analysis of protein structure and function. 3-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is also relatively easy to use and does not require extensive sample preparation. However, 3-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has some limitations, including its limited reactivity with certain amino acid residues and its potential for nonspecific labeling.

Future Directions

There are several future directions for the use of 3-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide in scientific research. One potential application is in the study of protein-protein interactions, where 3-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide can be used to label specific amino acid residues in interacting proteins to obtain information about the interaction interface. 3-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide can also be used in the study of membrane proteins, which are notoriously difficult to study due to their hydrophobic nature. Additionally, 3-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide can be used in the study of protein dynamics, where it can be used to label specific amino acid residues in proteins to obtain information about their conformational changes over time.
Conclusion:
In conclusion, 3-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. 3-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has been shown to be a useful labeling reagent for studying protein structure and function, with minimal biochemical and physiological effects on proteins and cells. While 3-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has some limitations, its unique properties make it a promising tool for future scientific research.

Scientific Research Applications

3-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has been studied extensively in scientific research due to its potential applications in various fields. One of the primary applications of 3-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is in protein footprinting, a technique used to study the structure and function of proteins. 3-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is used as a labeling reagent to modify specific amino acid residues in proteins, which can then be analyzed using mass spectrometry to obtain information about the protein's structure and interactions.

properties

IUPAC Name

3-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O2/c17-13-8-4-7-12(9-13)16(21)18-10-14-19-15(20-22-14)11-5-2-1-3-6-11/h1-9H,10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPKOWOQRPCWKAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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